2-Formylphenyl acetate
Overview
Description
2-Formylphenyl acetate is a chemical compound with the CAS Number: 5663-67-2. It has a molecular weight of 164.16 and its IUPAC name is this compound . It is typically stored at ambient temperature and is in liquid-oil physical form .
Molecular Structure Analysis
The molecular formula of this compound is C9H8O3 . The InChI code for the compound is 1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3 .
Chemical Reactions Analysis
Esters like this compound can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .
Physical And Chemical Properties Analysis
This compound is a liquid-oil substance . It has a density of 1.183g/cm .
Scientific Research Applications
Green Chemistry in Suzuki Coupling Reactions
2-Formylphenyl acetate is explored in the context of green Suzuki coupling reactions. These reactions are crucial in creating functionalized biaryls in both academic and industrial research. A green, aqueous method using water as the primary solvent was developed, emphasizing sustainable chemistry practices and cost-effectiveness. This approach is promising for creating compounds like ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, showcasing potential in developing new nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).
Optical Properties of Metal Complexes
Research on cyclometallated Pt(II) and Pd(II) complexes of 2-Phenylbenzothiazole with acetate ligands reveals their application in modifying optical properties. These complexes significantly alter the optical characteristics of aryl-substituted benzothiazoles, which are effective fluorophores used in scintillators (Katlenok & Balashev, 2012).
Chemoselective Acetylation in Drug Synthesis
In the synthesis of antimalarial drugs, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase as a catalyst is critical. This process involves various acyl donors, with vinyl acetate found to be the most effective. The process optimization and kinetics of this reaction are vital in natural drug synthesis (Magadum & Yadav, 2018).
Hydroxyl Protection in Organic Synthesis
The (2-nitrophenyl)acetyl group is used to protect hydroxyl functions in organic synthesis. Its utility is highlighted in its stability under common carbohydrate transformations and its selective removal without affecting other common protecting groups. This offers orthogonal protection compared to widely used groups like tert-butyldimethylsilyl (Daragics & Fügedi, 2010).
Enhancing Acetaminophen Crystallization
A study on the large-scale crystallization of acetaminophen Form II crystals demonstrates a novel method combining acetylation and crystallization. This process, which involves a sudden drop in solubility, leads to the production of large amounts of Form II crystals, which is significant for pharmaceutical manufacturing (Lee, Lin & Lee, 2014).
Amorphous Nanocages in Water Treatment
Amorphous Co(OH)2 nanocages were explored as activators for efficient degradation of acetaminophen in wastewater treatment. These nanocages demonstrate superior performance compared to crystalline counterparts, offering insights into advanced materials for environmental applications (Qi et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and proteins within the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds .
Biochemical Pathways
It is known that similar compounds can influence various metabolic pathways, such as those involved in the metabolism of acetate .
Pharmacokinetics
It is known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and eventually excreted .
Result of Action
It is likely that the compound influences cellular processes by interacting with various enzymes and proteins .
Action Environment
The action, efficacy, and stability of 2-Formylphenyl acetate can be influenced by various environmental factors. For instance, the compound’s stability and reactivity may be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the presence of other compounds in the environment .
properties
IUPAC Name |
(2-formylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSIJFDOWHFZTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285112 | |
Record name | 2-formylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5663-67-2 | |
Record name | NSC40538 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-formylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Formylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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